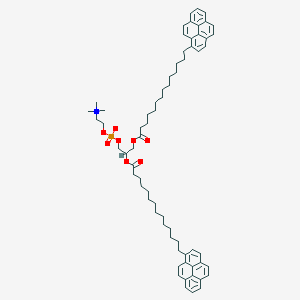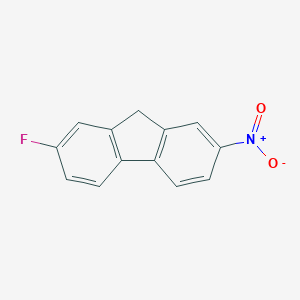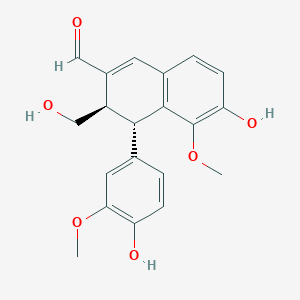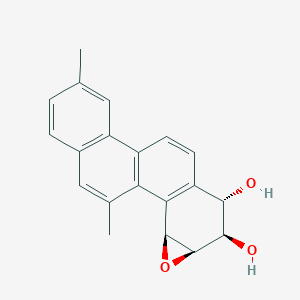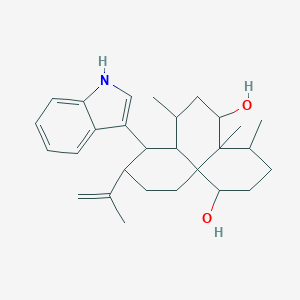
Monohydroxyisoaflavinine
Descripción general
Descripción
Monohydroxyisoaflavinine is a compound with the molecular formula C28H39NO2 and a molecular weight of 421.62 g/mol . It is a type of diterpenoid and is found in the metabolites of Aspergillus flavus .
Synthesis Analysis
Monohydroxyisoaflavinine was isolated from the methylene chloride extract of a microsclerotium-producing strain of Aspergillus flavus . The structures of the compounds were determined based on spectroscopic investigations and X-ray crystal analyses .Molecular Structure Analysis
The chemical name of Monohydroxyisoaflavinine is 8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol . The structure was confirmed by X-ray crystal analyses .Physical And Chemical Properties Analysis
Monohydroxyisoaflavinine is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Detoxification of Metabolic Toxins : A study by Zhang et al. (2020) demonstrated that theaflavin, a major component in black tea, can detoxify metabolic toxins like ammonia and methylglyoxal (MGO) in mice. This suggests potential applications in managing metabolic toxins in the human body (Zhang, Ohland, Jobin, & Sang, 2020).
Anti-Hyperuricemic Effects : Tai et al. (2020) found that three theaflavin monomers from black tea have significant serum uric acid-lowering effects on hyperuricemic mice. This highlights their potential in preventing and treating hyperuricemia (Tai, Liu, Sun, Xie, Cai, Wang, Dong, & Xu, 2020).
Reduction of Inflammation and Bone Resorption : Wu et al. (2018) explored the effects of theaflavins on inflammation and bone resorption in rats with experimental periodontitis. Their study suggests that theaflavins can be used in treating periodontal disease due to their ability to reduce inflammation and bone resorption (Wu, Kuraji, Taya, Ito, & Numabe, 2018).
Energy Metabolism Enhancement : A study by Kudo et al. (2015) on mice showed that a single oral administration of theaflavins significantly enhances systemic energy expenditure and affects the expression of metabolic genes. This implies potential applications in managing energy metabolism (Kudo, Arai, Suhara, Ishii, Nakayama, & Osakabe, 2015).
Anti-Inflammatory and Anti-Influenza Virus Activities : Zu et al. (2012) found that theaflavin derivatives from black tea have significant anti-influenza virus and anti-inflammatory activities in vitro. This opens possibilities for using these compounds in treating influenza virus infections (Zu, Yang, Zhou, Liu, Du, & Zheng, 2012).
Neuroprotective Effects : Luo et al. (2011) investigated the protective effect of theaflavins against 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells, suggesting their potential application in neuroprotection and possibly in the treatment of Parkinson's disease (Luo, Zhao, Wang, Yang, & Zhao, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15,17-19,23-26,29-31H,1,10-14H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMAONVROPNUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monohydroxyisoaflavinine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



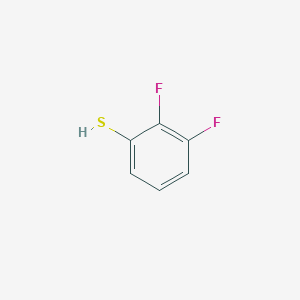
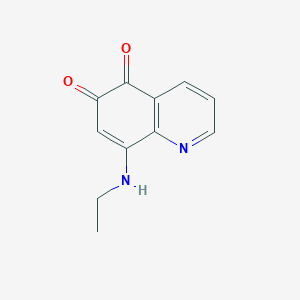
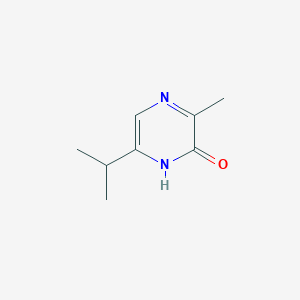
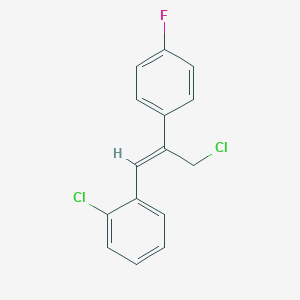
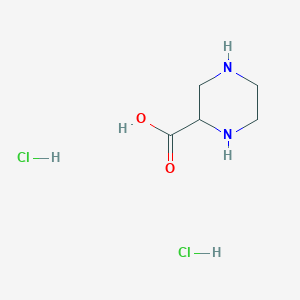
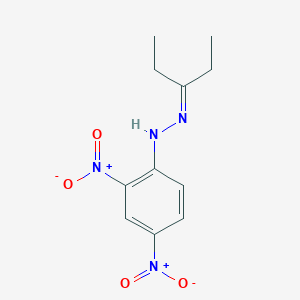
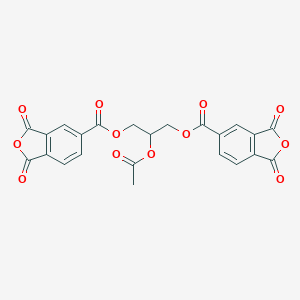
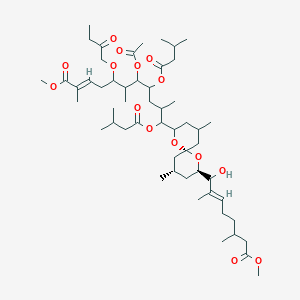
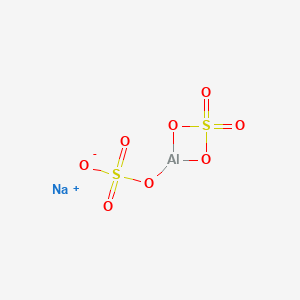
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
